molecular formula C11H7N3S B11787301 2-Thioxo-1,2-dihydro-[4,4'-bipyridine]-3-carbonitrile

2-Thioxo-1,2-dihydro-[4,4'-bipyridine]-3-carbonitrile

Cat. No.: B11787301
M. Wt: 213.26 g/mol
InChI Key: IAQNMRROSZEOAR-UHFFFAOYSA-N
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Description

2-Thioxo-1,2-dihydro-[4,4’-bipyridine]-3-carbonitrile is a heterocyclic compound that features a thioxo group and a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-1,2-dihydro-[4,4’-bipyridine]-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4,4’-bipyridine with carbon disulfide and a suitable base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which is then cyclized to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-1,2-dihydro-[4,4’-bipyridine]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bipyridine moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated bipyridine derivatives.

Scientific Research Applications

2-Thioxo-1,2-dihydro-[4,4’-bipyridine]-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Thioxo-1,2-dihydro-[4,4’-bipyridine]-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-1,2-dihydro-4H-imidazol-4-ones: Similar in structure but with an imidazole ring.

    2-Alkylthio-3,5-dihydro-4H-imidazol-4-ones: Feature alkylthio groups and imidazole rings.

    Thiazoles: Contain a thiazole ring and exhibit diverse biological activities.

Uniqueness

2-Thioxo-1,2-dihydro-[4,4’-bipyridine]-3-carbonitrile is unique due to its bipyridine structure, which allows for versatile coordination chemistry and potential applications in various fields. The presence of the thioxo group also imparts distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H7N3S

Molecular Weight

213.26 g/mol

IUPAC Name

4-pyridin-4-yl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C11H7N3S/c12-7-10-9(3-6-14-11(10)15)8-1-4-13-5-2-8/h1-6H,(H,14,15)

InChI Key

IAQNMRROSZEOAR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=S)C(=C1C2=CC=NC=C2)C#N

Origin of Product

United States

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